Avibactam sodium
Descripción general
Descripción
Avibactam sodium is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It was developed by Actavis (now Teva) jointly with AstraZeneca .
Synthesis Analysis
Avibactam’s therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold . There are several patents available that describe the synthesis of Avibactam sodium .Molecular Structure Analysis
Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.220 . It has a complex structure that includes a diazabicyclooctane scaffold .Physical And Chemical Properties Analysis
Avibactam sodium has a molecular weight of 287.23 and is soluble in DMSO . It is a small molecule .Aplicaciones Científicas De Investigación
Avibactam Sodium is a non β-lactam β-lactamase inhibitor . It has recently been approved in association with a β-lactam antibiotic for the treatment of severe infections caused by otherwise resistant bacteria . Its therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
-
- Application : Treatment of severe infections caused by resistant bacteria .
- Method : Avibactam Sodium is used in association with a β-lactam antibiotic .
- Results : The combination of Avibactam Sodium and a β-lactam antibiotic has been found to be effective in treating severe infections caused by resistant bacteria .
-
- Application : Treatment of complicated intra-abdominal infections .
- Method : Avibactam Sodium is used in combination with ceftazidime and metronidazole .
- Results : This combination has been approved by the FDA for the treatment of complicated intra-abdominal infections caused by susceptible microorganisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Providencia stuartii, Enterobacter cloacae, Klebsiella oxytoca, and Pseudomonas aeruginosa in patients 18 years or older .
-
- Application : Treatment of complicated urinary tract infections .
- Method : Avibactam Sodium is used in combination with ceftazidime .
- Results : This combination has been approved by the FDA for the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens .
-
- Application : Development of many congeners based on its particular diazabicyclooctane scaffold .
- Method : Avibactam Sodium is used in biological studies to develop many congeners .
- Results : Its therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
-
- Application : Treatment of complicated intra-abdominal infections in combination with metronidazole .
- Method : Avibactam Sodium is used in combination with ceftazidime .
- Results : This combination has been approved by the FDA for the treatment of complicated intra-abdominal infections caused by susceptible microorganisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Providencia stuartii, Enterobacter cloacae, Klebsiella oxytoca, and Pseudomonas aeruginosa in patients 18 years or older .
-
- Application : Treatment of complicated urinary tract infections including pyelonephritis caused by the following susceptible microorganisms: Escherichia coli, Klebsiella pneumoniae, Citrobacter koseri, Enterobacter aerogenes, Enterobacter cloacae, Citrobacter freundii, Proteus spp., and Pseudomonas aeruginosa in patients 18 years or older .
- Method : Avibactam Sodium is used in combination with ceftazidime .
- Results : This combination has been approved by the FDA for the treatment of complicated urinary tract infections .
-
- Application : Development of many congeners based on its particular diazabicyclooctane scaffold .
- Method : Avibactam Sodium is used in biological studies to develop many congeners .
- Results : Its therapeutic success encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
- Application : Treatment of hospital or ventilator-acquired pneumonia .
- Method : Avibactam Sodium is used in combination with ceftazidime .
- Results : This combination has been found to be effective in treating hospital or ventilator-acquired pneumonia .
Safety And Hazards
Direcciones Futuras
The therapeutic success of Avibactam has encouraged the development of many congeners based on its diazabicyclooctane scaffold . Pfizer has announced positive results from Phase 3 studies evaluating the efficacy, safety, and tolerability of the novel investigational antibiotic combination aztreonam-avibactam (ATM-AVI) in treating serious bacterial infections due to Gram-negative bacteria .
Relevant Papers There are several relevant papers and publications that provide more detailed information about Avibactam sodium .
Propiedades
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-JBUOLDKXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027694 | |
Record name | Avibactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avibactam sodium | |
CAS RN |
396731-20-7, 1192491-61-4 | |
Record name | AVE-1330A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avibactam sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVE-1330A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AVIBACTAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.